molecular formula C9H6FNO3 B8462898 5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID

5-CYANO-4-FLUORO-2-METHOXYBENZOIC ACID

Cat. No. B8462898
M. Wt: 195.15 g/mol
InChI Key: DHLRZZROPUQGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07189749B2

Procedure details

A stirring suspension of 5-cyano-4-fluoro-2-methoxy-benzoic acid methyl ester (2.98 g, 14.25 mmol) in ethanol (30 mL, 0.5 M) was treated with 1.25 M NaOH (68 mL, 85.5 mmol). Within 10 minutes, the solution was clear and by TLC, all of the starting material was consumed. The solution was concentrated and then treated with 2N HCl until the pH was 1. The white precipitate formed was collected by suction filtration, dissolved in dioxane, and was washed with aq saturated NaCl. The organic layer was dried over Na2SO4, filtered and concentrated to afford 5-cyano-4-fluoro-2-methoxy-benzoic acid (1.9 g, 70%) as a white solid. Rf=0.34 (20% methanol in dichloromethane); 1H NMR (CDCl3, 300 MHz) δ 8.13 (d, J=8.1 Hz, 1 H), 7.36 (d, J=12.0 Hz, 1 H), 3.90 (s, 3 H).
Name
5-cyano-4-fluoro-2-methoxy-benzoic acid methyl ester
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([C:10]#[N:11])[C:7]([F:12])=[CH:6][C:5]=1[O:13][CH3:14].[OH-].[Na+]>C(O)C>[C:10]([C:8]1[C:7]([F:12])=[CH:6][C:5]([O:13][CH3:14])=[C:4]([CH:9]=1)[C:3]([OH:15])=[O:2])#[N:11] |f:1.2|

Inputs

Step One
Name
5-cyano-4-fluoro-2-methoxy-benzoic acid methyl ester
Quantity
2.98 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)C#N)F)OC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all of the starting material was consumed
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
treated with 2N HCl until the pH was 1
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dioxane
WASH
Type
WASH
Details
was washed with aq saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C=1C(=CC(=C(C(=O)O)C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.